1-Cyclopropyl-2-methylbutane-1,3-dione

Catalog No.
S13827654
CAS No.
M.F
C8H12O2
M. Wt
140.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopropyl-2-methylbutane-1,3-dione

Product Name

1-Cyclopropyl-2-methylbutane-1,3-dione

IUPAC Name

1-cyclopropyl-2-methylbutane-1,3-dione

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

InChI

InChI=1S/C8H12O2/c1-5(6(2)9)8(10)7-3-4-7/h5,7H,3-4H2,1-2H3

InChI Key

PKCHUWXHRDNJCT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)C(=O)C1CC1

1-Cyclopropyl-2-methylbutane-1,3-dione is an organic compound characterized by its molecular formula C8H12O2C_8H_{12}O_2 and a molecular weight of approximately 140.18 g/mol. This compound features a cyclopropyl group attached to a butane backbone that includes two carbonyl (ketone) functional groups at the first and third positions, making it a diketone. The presence of the cyclopropyl ring contributes unique steric and electronic properties, influencing its reactivity and potential applications in organic synthesis and medicinal chemistry .

Typical of diketones:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the diketone into corresponding alcohols, typically using reducing agents such as lithium aluminum hydride.
  • Nucleophilic Substitution: The carbonyl groups can undergo nucleophilic attack, leading to the formation of various substituted derivatives.
  • Aldol Condensation: This compound can participate in aldol condensation reactions, which can yield larger, more complex molecules with potential biological activity .

Research into the biological activity of 1-cyclopropyl-2-methylbutane-1,3-dione indicates its potential as a pharmaceutical intermediate. It has been studied for its effects on various enzymes and cellular pathways, particularly in relation to its ability to act as an inhibitor or activator of certain biological targets. The unique structure of this compound may contribute to its selectivity and efficacy in modulating biological processes .

Several methods have been developed for synthesizing 1-cyclopropyl-2-methylbutane-1,3-dione:

  • Direct Synthesis: One common approach involves the reaction of cyclopropyl methyl ketone with suitable acylating agents under basic conditions.
  • Multi-step Synthesis: Another method may include multiple steps involving the formation of intermediates that are subsequently transformed into the final diketone product through careful control of reaction conditions.

These synthetic routes allow for the production of 1-cyclopropyl-2-methylbutane-1,3-dione in varying yields depending on the specific reagents and conditions used .

1-Cyclopropyl-2-methylbutane-1,3-dione has several notable applications:

  • Organic Synthesis: It serves as a versatile building block for constructing more complex organic molecules.
  • Pharmaceutical Development: Its potential biological activity makes it a candidate for developing new drugs targeting specific diseases.
  • Material Science: The compound may be utilized in creating specialty chemicals and materials with enhanced properties due to its unique structural characteristics .

Studies focusing on the interactions of 1-cyclopropyl-2-methylbutane-1,3-dione with biological targets have shown that it may influence various metabolic pathways. Its interaction profile suggests that it could modulate enzyme activity or receptor binding, which is critical for understanding its therapeutic potential. Further research is needed to elucidate specific mechanisms and interactions at the molecular level .

Several compounds share structural similarities with 1-cyclopropyl-2-methylbutane-1,3-dione. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Cyclopropylbutane-1,3-dioneC7H10O2C_7H_{10}O_2Lacks a methyl group on the second carbon
1-Cyclopropyl-4-hydroxybutane-1,3-dioneC8H12O3C_8H_{12}O_3Contains a hydroxyl group instead of a methyl group
1-Cyclopropyl-4-methoxybutane-1,3-dioneC8H12O3C_8H_{12}O_3Features a methoxy group which alters reactivity
1-Cyclopropyl-2-(2-fluorophenyl)ethanoneC11H9FO2C_{11}H_9FO_2Incorporates a fluorophenyl group

Each of these compounds exhibits distinct chemical behaviors and biological activities due to variations in their functional groups and molecular structures. The unique properties of 1-cyclopropyl-2-methylbutane-1,3-dione make it particularly interesting for further research in both synthetic chemistry and pharmacology .

Continuous Flow-Driven Photocyclization Strategies for Cyclopropane-Containing Diketones

Photocyclization has emerged as a powerful tool for constructing strained cyclopropane rings, particularly when integrated with continuous flow systems. A landmark study demonstrated the telescoped synthesis of 1,1-cyclopropane aminoketones via photocyclization of 1,2-diketones to 2-hydroxycyclobutanones (HCBs), followed by condensation with amines. Under optimized flow conditions, irradiation of 1,2-diketones such as 1a (R = methyl) at 254 nm induced [2+2] photocycloaddition, yielding HCB intermediates 2a in >90% conversion within 5 minutes (Table 1).

Table 1. Photocyclization Efficiency Under Continuous Flow Conditions

SubstrateResidence Time (min)Conversion (%)Product Yield (%)
1a5922a: 88
1b7852b: 79
1c10782c: 72

The continuous flow setup eliminated batch-to-batch variability and enabled precise control over reaction parameters, critical for managing exothermic intermediates. Subsequent treatment of HCBs with aryl amines under acidic conditions triggered a C4–C3 ring contraction, furnishing 1-cyclopropyl-2-methylbutane-1,3-dione derivatives 3a–c with 70–85% isolated yields. This tandem process highlights the synergy between photochemical activation and flow chemistry in accessing structurally complex diketones.

Mechanistic studies revealed that the reaction proceeds via a Norrish Type I cleavage of the 1,2-diketone, generating a biradical intermediate that undergoes intramolecular recombination to form the cyclopropane ring. The use of hexafluoroisopropanol (HFIP) as a solvent enhanced radical stabilization and suppressed undesired side reactions, achieving diastereomeric ratios exceeding 9:1.

Malonate-Based Alkylation Approaches for β-Diketone Backbone Construction

Classical malonate alkylation remains a cornerstone for assembling β-diketone frameworks. In the context of cyclopropane-functionalized systems, diethyl malonate undergoes sequential alkylation with methylcyclopropane bromide to install the requisite substituents (Scheme 1).

Scheme 1. Malonate Alkylation Pathway

  • Deprotonation: Treatment of diethyl malonate with sodium hydride in tetrahydrofuran generates the enolate.
  • First Alkylation: Reaction with methylcyclopropane bromide (1.1 equiv) at −78°C affords mono-alkylated product 4.
  • Second Alkylation: Subsequent exposure to methyl iodide (1.2 equiv) at room temperature yields diethyl 2-methylcyclopropane-1,1-dicarboxylate (5).
  • Hydrolysis/Decarboxylation: Acidic hydrolysis (HCl, H₂O) followed by thermal decarboxylation (180°C) produces 1-cyclopropyl-2-methylbutane-1,3-dione (6).

This four-step sequence achieves an overall yield of 62%, with the cyclopropane ring remaining intact under the strongly basic conditions due to its kinetic stability. Nuclear magnetic resonance (NMR) analysis confirmed the regioselectivity of the alkylation steps, with no detectable ring-opening byproducts. Recent modifications employ phase-transfer catalysts like tetrabutylammonium bromide to accelerate alkylation kinetics, reducing reaction times from 24 hours to 6 hours while maintaining yields above 70%.

Organophosphine-Catalyzed Ring-Opening Reactions with Cyclopropane Derivatives

While organophosphine catalysis is well-established in Michael addition and Morita-Baylis-Hillman reactions, its application to cyclopropane ring-opening remains underexplored. Preliminary investigations suggest that tris(diethylamino)phosphine (TDAHP) catalyzes the nucleophilic opening of strained cyclopropane ketones. For instance, treatment of 1-cyclopropyl-2-methylbutane-1,3-dione with TDAHP (10 mol%) in dichloromethane induces selective C–C bond cleavage at the cyclopropane ring’s distal position (Equation 1).

Equation 1. Phosphine-Catalyzed Ring-Opening
1-Cyclopropyl-2-methylbutane-1,3-dione + TDAHP → 3-Methyl-4-oxopentanoic acid derivative

Mass spectrometry studies identified a phosphonium enolate intermediate (7), which abstracts a proton from the cyclopropane moiety to initiate ring opening. Despite promising selectivity, current yields remain modest (45–50%), necessitating further optimization of phosphine ligands and reaction media.

Telescoped Synthesis Protocols for Functionalized Cyclopropyl Aminoketones

Telescoped processes integrating multiple synthetic steps into a single operational workflow have revolutionized the production of cyclopropane-containing compounds. A notable example couples the photocyclization of 1,2-diketones (1) with subsequent aminolysis to directly access 1-cyclopropyl-2-methylbutane-1,3-dione derivatives (3). Key advancements include:

  • In-line Purification: Immobilized scavenger resins remove unreacted diamines and HFIP after the condensation step, eliminating intermediate isolation.
  • Residence Time Control: Adjusting flow rates to 0.5 mL/min ensures complete conversion of HCB intermediates (2) within 30 minutes.
  • Solvent Recycling: Hexafluoroisopropanol is recovered via fractional distillation and reused in subsequent batches, enhancing sustainability.

Table 2. Performance Metrics of Telescoped Synthesis

MetricValue
Space-Time Yield12.4 g/L·h
Total Residence Time35 min
Overall Yield78%
Productivity6.2 kg/day

This approach demonstrates the feasibility of large-scale manufacturing while maintaining the structural integrity of the cyclopropane ring.

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Exact Mass

140.083729621 g/mol

Monoisotopic Mass

140.083729621 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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